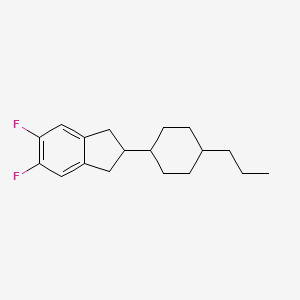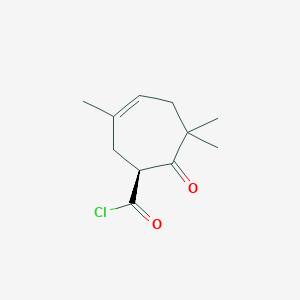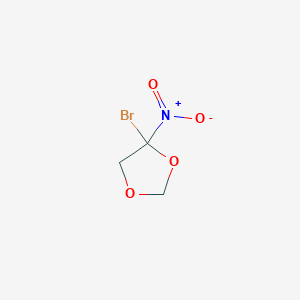
5,6-difluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-indene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Difluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-indene is a synthetic organic compound known for its unique structural properties and potential applications in various fields. This compound features a dihydroindene core substituted with difluoro and propylcyclohexyl groups, which contribute to its distinct chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-difluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-indene typically involves multi-step organic reactions. The starting materials often include fluorinated aromatic compounds and cyclohexyl derivatives. The key steps in the synthesis may involve:
Fluorination: Introduction of fluorine atoms into the aromatic ring using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Cyclization: Formation of the dihydroindene core through cyclization reactions, often catalyzed by Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3).
Substitution: Introduction of the propylcyclohexyl group via Friedel-Crafts alkylation or similar substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
5,6-Difluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) and palladium on carbon (Pd/C) can convert the compound to its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: H2 with Pd/C, lithium aluminum hydride (LiAlH4), or sodium borohydride (NaBH4).
Substitution: Various electrophiles or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce fully saturated hydrocarbons.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
作用机制
The mechanism of action of 5,6-difluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-indene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
1,2-Difluoro-6-(4-propylcyclohexyl)-5,6,7,8-tetrahydronaphthalene: Shares structural similarities but differs in the degree of saturation and ring structure.
4-Propylcyclohexylbenzene: Lacks the indene core but contains the propylcyclohexyl group.
Difluorobenzene derivatives: Similar fluorination pattern but different core structures.
Uniqueness
5,6-Difluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-indene is unique due to its combination of fluorination, cyclohexyl substitution, and dihydroindene core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
161712-59-0 |
|---|---|
分子式 |
C18H24F2 |
分子量 |
278.4 g/mol |
IUPAC 名称 |
5,6-difluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C18H24F2/c1-2-3-12-4-6-13(7-5-12)14-8-15-10-17(19)18(20)11-16(15)9-14/h10-14H,2-9H2,1H3 |
InChI 键 |
WHXPJNXLCGQAKK-UHFFFAOYSA-N |
规范 SMILES |
CCCC1CCC(CC1)C2CC3=CC(=C(C=C3C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[2-(4-Methoxy-2-nitrophenyl)hydrazinylidene]-4-methyl-2,6-dioxo-1-{3-[(propan-2-yl)oxy]propyl}-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B14259636.png)
![Ethanone, 1-[2,4-dihydroxy-3-iodo-6-(methoxymethoxy)phenyl]-](/img/structure/B14259651.png)
![[3-(Trichloromethanesulfinyl)prop-1-en-1-yl]benzene](/img/structure/B14259659.png)
![1,3-Bis[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide](/img/structure/B14259662.png)

![N-[4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14259684.png)

![1-Octadecyl-3-[4-(octadecylcarbamoylamino)cyclohexyl]urea](/img/structure/B14259693.png)
![Pentanediamide, N,N-dimethyl-N'-[3-(methylamino)-3-oxopropyl]-](/img/structure/B14259695.png)
![N-(4-{2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)acetamide](/img/structure/B14259696.png)


![N-[(2S)-2-[methoxy(diphenyl)methyl]pyrrolidin-1-yl]methanimine](/img/structure/B14259724.png)
